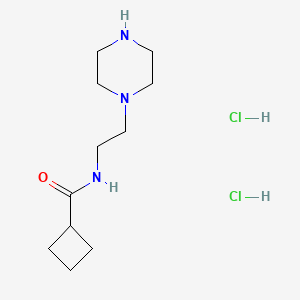

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.2ClH/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14;;/h10,12H,1-9H2,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKMZVJJIQYPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation and Coupling Reactions

Activation of Cyclobutanecarboxylic Acid:

Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents convert the carboxylic acid into a more reactive intermediate (O-acylisourea), facilitating nucleophilic attack by the amine group of piperazine.Coupling with Piperazine:

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine or pyridine may be added as bases to scavenge the acidic byproducts and promote the coupling reaction. The mixture is often refluxed or stirred at ambient temperature for several hours to ensure complete conversion.Salt Formation:

After the amide bond formation, the free base is treated with hydrochloric acid (HCl) in solvents like ethanol or ethyl acetate to form the dihydrochloride salt, which improves the compound's stability and solubility.

Purification

Recrystallization:

The crude product is purified by recrystallization using solvents such as ethyl acetate, ethanol, or mixtures thereof to obtain high-purity crystalline dihydrochloride salt.Chromatography:

In some cases, column chromatography on silica gel or other stationary phases is employed to separate impurities and isolate the target compound.

Representative Reaction Scheme and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Cyclobutanecarboxylic acid + DCC or EDCI | DMF or DCM | Ambient or reflux | Overnight (~12 h) | Activation of acid |

| 2 | Activated acid + Piperazine + Triethylamine | DMF or DCM | Ambient or reflux | Several hours | Amide bond formation |

| 3 | Treatment with 2N HCl | Ethanol or EtOAc | Reflux | 3 hours | Formation of dihydrochloride salt |

| 4 | Purification by recrystallization or chromatography | Ethyl acetate/ethanol | Ambient | Until pure crystals form | Purification |

Research Findings and Optimization

Reaction Efficiency:

Use of carbodiimide coupling reagents such as EDCI in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can improve yield and reduce side reactions.Solvent Effects:

DMF provides good solubility for both reactants and reagents, facilitating efficient coupling. However, DCM is preferred for easier removal post-reaction.Temperature Control:

Mild heating (40–60 °C) can accelerate the reaction without promoting decomposition.Salt Formation:

The dihydrochloride salt form enhances the compound's crystallinity and stability, which is critical for pharmaceutical formulation.

Comparative Notes from Related Piperazine Derivative Syntheses

Studies on related piperazine derivatives (e.g., 1-(5-isoquinolinesulfonyl)piperazine) reveal similar synthetic routes involving:

- Use of triethylamine as base

- Reaction times ranging from several hours to overnight

- Acidic work-up with HCl for salt formation

- Purification by recrystallization from ethyl acetate or ethanol

These methods corroborate the preparation approach for this compound, indicating a robust and adaptable synthetic framework.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Cyclobutanecarboxylic acid, Piperazine |

| Activating Agents | DCC, EDCI |

| Solvents | DMF, DCM, Ethanol, Ethyl acetate |

| Bases | Triethylamine, Pyridine |

| Temperature Range | Ambient to reflux (~25–80 °C) |

| Reaction Time | 3 hours to overnight (~12 hours) |

| Purification Methods | Recrystallization, Column Chromatography |

| Final Form | Dihydrochloride salt |

| Yield | Typically moderate to high (dependent on conditions) |

Chemical Reactions Analysis

Types of Reactions: N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Properties

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride exhibits several pharmacological properties that make it a candidate for various therapeutic uses:

- Tachykinin Antagonism : The compound acts as an antagonist of tachykinins, including substance P, which are neuropeptides involved in pain transmission and other physiological processes. This property suggests potential applications in treating pain-related conditions and disorders mediated by tachykinins, such as migraines and neuropathic pain .

- Central Nervous System Disorders : Research indicates that this compound may be beneficial in treating central nervous system disorders, including insomnia, sleep apnea, and other sleep disorders. Its ability to modulate neurotransmitter systems could help alleviate symptoms associated with these conditions .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

Sleep Disorders

The compound has been investigated for its efficacy in treating various sleep disorders, including:

- Insomnia : Clinical studies have shown that the compound can improve sleep onset and maintenance.

- Sleep Apnea : Its mechanisms may help reduce the frequency of apneic episodes during sleep.

- Circadian Rhythm Disorders : The modulation of neurotransmitters may assist in stabilizing circadian rhythms disrupted by external factors .

Pain Management

Due to its antagonistic effects on tachykinins, this compound has potential applications in:

- Chronic Pain Conditions : It may be effective in managing chronic pain syndromes, including fibromyalgia and neuropathic pain.

- Migraine Treatment : The compound's ability to inhibit substance P could provide relief for migraine sufferers by reducing the neurogenic inflammation associated with migraine attacks .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The piperazine ring can act as a ligand for various receptors and enzymes, modulating biological processes. The cyclobutanecarboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Key Properties:

- Functional Groups : Cyclobutane (rigid hydrocarbon ring), carboxamide (polar group), piperazine (nitrogen-containing heterocycle), and dihydrochloride salt.

- Applications : Primarily used as a building block in medicinal chemistry due to the piperazine moiety’s prevalence in central nervous system (CNS) drugs and the cyclobutane ring’s conformational rigidity, which can improve target binding .

- Storage : Stable under standard laboratory conditions, with long-term storage recommended in cool, dry environments .

Comparison with Similar Compounds

To contextualize the unique attributes of N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride , we compare it with structurally or functionally related compounds, focusing on molecular features, applications, and research findings.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Primary Application | Solubility/Stability |

|---|---|---|---|---|

| This compound | 284.22 | Cyclobutane, carboxamide, piperazine | Medicinal chemistry scaffold | Water-soluble; stable at room temp |

| 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride | ~422.92* | Azo (N=N), amidine, aromatic phenyl | Polymerization initiator | Water-soluble; thermally unstable |

| 2,2’-Azobis[N-(4-hydroxyphenyl)-2-methylpropionamidine] dihydrochloride | ~454.94* | Azo, amidine, hydroxyphenyl | Radical initiator for aqueous systems | Water-soluble; light-sensitive |

*Calculated based on molecular formulas inferred from structural data .

Structural Differences

Core Architecture :

- The target compound features a cyclobutane-carboxamide-piperazine backbone, optimized for rigidity and hydrogen-bonding interactions .

- In contrast, azoamidine compounds (e.g., those listed in ) contain an azo group (N=N) flanked by two amidine groups, often substituted with aromatic or hydrophilic moieties (e.g., phenyl, hydroxyphenyl) .

Functional Groups :

Research Findings

- Its structural motifs align with trends in fragment-based drug design .

- Azoamidines : Extensively validated in polymer chemistry, with patents highlighting their efficiency in producing high-molecular-weight polymers under mild conditions .

Biological Activity

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is essential for developing effective treatments. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 251.16 g/mol

This compound features a cyclobutane ring, a piperazine moiety, and a carboxamide group, which contribute to its biological activity.

Receptor Interaction

Research indicates that this compound may interact with several neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests it could act as an antagonist or agonist at specific receptor sites.

Enzymatic Activity

The compound may also influence various enzymatic pathways. Preliminary studies suggest that it could modulate enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission and neuronal excitability.

Analgesic Properties

Several studies have investigated the analgesic effects of compounds structurally related to this compound. For instance, derivatives of piperazine have shown significant analgesic activity in animal models, suggesting potential for pain management applications.

Antidepressant Effects

Research has indicated that piperazine derivatives may exhibit antidepressant-like effects. The modulation of serotonin and norepinephrine levels in the brain could be a mechanism through which this compound exerts its influence.

Neuroprotective Effects

Studies have reported that compounds with similar structures can provide neuroprotection against oxidative stress and excitotoxicity. This property may make this compound a candidate for neurodegenerative disease therapies.

In Vivo Studies

A study conducted on rodents demonstrated that administration of this compound resulted in reduced pain responses comparable to established analgesics. The results were measured using the formalin test, indicating significant analgesic efficacy (p < 0.05).

In Vitro Studies

In vitro assays have shown that the compound inhibits certain enzyme activities associated with neurotransmitter degradation. This inhibition leads to increased levels of neurotransmitters like serotonin and dopamine, which are critical in mood regulation and pain perception.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride to ensure stability in laboratory settings?

- Methodological Answer :

- Store the compound in a tightly sealed, light-resistant container at 2–8°C to minimize degradation. Prolonged storage at room temperature should be avoided due to potential decomposition into toxic byproducts (e.g., nitrogen oxides or hydrogen chloride gas) .

- Use desiccants to mitigate moisture absorption, as hygroscopicity may alter solubility and reactivity. For handling, wear nitrile gloves, safety goggles, and a lab coat. Conduct work in a fume hood to avoid inhalation of fine particles .

Q. How can researchers validate the purity and structural integrity of this compound prior to experimental use?

- Methodological Answer :

- Analytical Techniques :

- Compare retention times and spectral data against certified reference standards where available .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the molecular targets and mechanisms of action of this compound in cellular models?

- Methodological Answer :

- Kinase Profiling : Use broad-spectrum kinase assays (e.g., radiometric or fluorescence-based) to identify potential targets. For example, structurally related ULK inhibitors (e.g., MRT 68921 dihydrochloride) exhibit IC₅₀ values <3 nM for ULK1/2 .

- siRNA Knockdown : Pair compound treatment with siRNA-mediated silencing of candidate targets (e.g., autophagy-related kinases) to confirm functional dependencies .

- Cellular Phenotyping : Monitor autophagy flux via LC3-II/GFP-LC3 puncta assays or immunoblotting in the presence of lysosomal inhibitors (e.g., chloroquine) .

Q. How can researchers resolve discrepancies in biological activity data observed across studies involving this compound?

- Methodological Answer :

- Variable Control :

- Solubility : Optimize solvent systems (e.g., DMSO or saline with 0.1% Tween-80) to ensure consistent dissolution. Poor solubility may lead to false-negative results .

- Cell Line Variability : Test compound efficacy across multiple cell lines (e.g., HEK293, HeLa) to assess tissue-specific responses .

- Batch Analysis : Compare purity and stability data across different synthesis batches using HPLC and mass spectrometry to rule out batch-to-batch variability .

Q. What synthetic routes are available for modifying the piperazine-cyclobutane scaffold to enhance target selectivity or pharmacokinetic properties?

- Methodological Answer :

- Structural Modifications :

| Modification | Purpose | Example from Literature |

|---|---|---|

| N-Alkylation | Improve blood-brain barrier penetration | 3-Fluoro-cyclobutanecarboxamide derivatives with enhanced CNS activity |

| Piperazine Substitution | Alter receptor binding affinity | 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride analogs for receptor antagonist studies |

- Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.